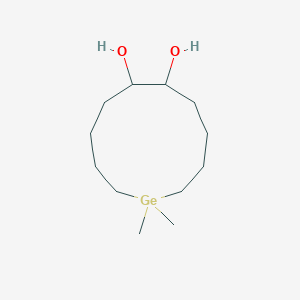
1,1-Dimethyl-1-germacycloundecane-6,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethyl-1-germacycloundecane-6,7-diol is a chemical compound that belongs to the class of organogermanium compounds It features a germacycloundecane ring structure with two hydroxyl groups attached at the 6th and 7th positions, and two methyl groups attached to the germanium atom at the 1st position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethyl-1-germacycloundecane-6,7-diol typically involves the reaction of germacycloundecane derivatives with appropriate reagents to introduce the hydroxyl groups at the desired positions. One common method involves the use of organolithium reagents followed by oxidation to achieve the diol functionality. The reaction conditions often require low temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethyl-1-germacycloundecane-6,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol can yield diketones, while reduction can produce primary or secondary alcohols.
Scientific Research Applications
1,1-Dimethyl-1-germacycloundecane-6,7-diol has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organogermanium compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic properties, including anti-inflammatory and anticancer effects.
Industry: It is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Dimethyl-1-germacycloundecane-6,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its reactivity and binding to target molecules. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, and interacting with nucleic acids and proteins.
Comparison with Similar Compounds
Similar Compounds
1,1-Dimethyl-1-silacycloundecane-6,7-diol: Similar structure but with silicon instead of germanium.
1,1-Dimethyl-1-stannacycloundecane-6,7-diol: Similar structure but with tin instead of germanium.
1,1-Dimethyl-1-plumbacycloundecane-6,7-diol: Similar structure but with lead instead of germanium.
Uniqueness
1,1-Dimethyl-1-germacycloundecane-6,7-diol is unique due to the presence of germanium, which imparts distinct chemical properties compared to its silicon, tin, and lead analogs. Germanium-containing compounds often exhibit different reactivity and stability, making them valuable in specific applications.
Properties
CAS No. |
58622-92-7 |
|---|---|
Molecular Formula |
C12H26GeO2 |
Molecular Weight |
274.96 g/mol |
IUPAC Name |
1,1-dimethyl-germacycloundecane-6,7-diol |
InChI |
InChI=1S/C12H26GeO2/c1-13(2)9-5-3-7-11(14)12(15)8-4-6-10-13/h11-12,14-15H,3-10H2,1-2H3 |
InChI Key |
RZMRRRXLXMCLLR-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge]1(CCCCC(C(CCCC1)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


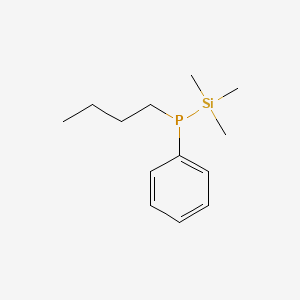
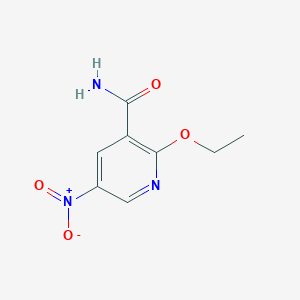
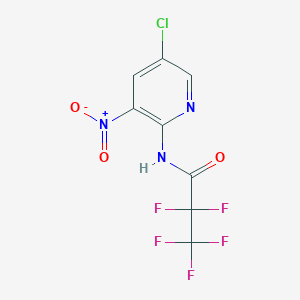
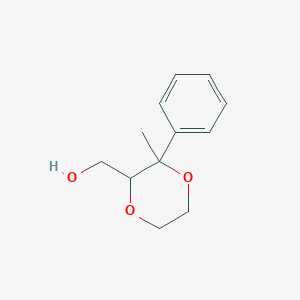
![7-[(Butan-2-yl)oxy]-4,6-dinitro-2-(trifluoromethyl)-1H-benzimidazole](/img/structure/B14600279.png)
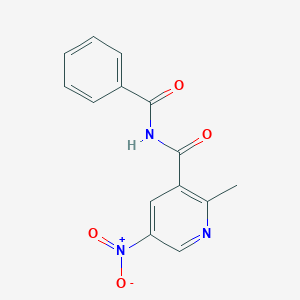

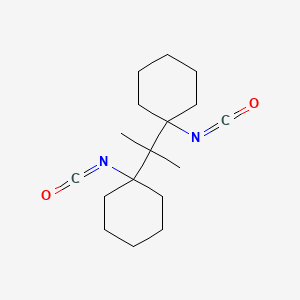
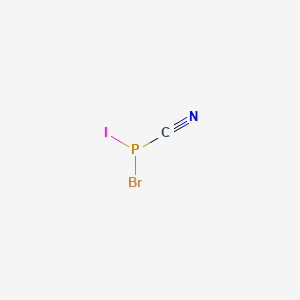
![[2-(3-Butoxyphenyl)ethyl]carbamyl chloride](/img/structure/B14600324.png)
![3-[(2,4,6-Trimethylphenyl)methylidene]pentane-2,4-dione](/img/structure/B14600332.png)
![3-Methoxy-2-{[(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}benzoic acid](/img/structure/B14600334.png)
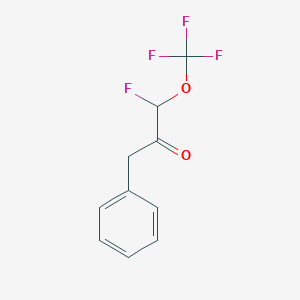
![3-Chlorobicyclo[3.2.1]octa-2,6-diene](/img/structure/B14600340.png)
